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Compound of Interest

Compound Name: Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1310934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OtBu)-OH is a critical building block in modern solid-phase peptide synthesis

(SPPS), particularly for the creation of peptides with specific stereochemistry and enhanced

stability. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a

crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) protecting group on

the side-chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the α-

amino group allow for an orthogonal protection strategy, which is the cornerstone of Fmoc-

based SPPS. This guide provides essential technical data, a detailed experimental protocol for

its use, and a visual representation of the synthesis workflow.

Physicochemical Properties and Identification
A summary of the key quantitative data for Fmoc-D-Asp(OtBu)-OH is presented below. This

information is vital for reaction setup, molecular weight calculations, and material identification.
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Property Value References

CAS Number 112883-39-3 [1][2][3][4][5][6]

Molecular Formula C₂₃H₂₅NO₆ [1][3][4][6][7]

Molecular Weight 411.45 g/mol [1][3][6][7]

Appearance
White to light yellow crystalline

powder
[7]

Melting Point 148-150 °C (decomposes) [1][7]

Purity ≥98% [1][3]

Core Application: Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-Asp(OtBu)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. The

Fmoc group provides temporary protection for the N-terminal amine, which can be removed

under mild basic conditions (e.g., with piperidine). The acid-labile OtBu group protects the side-

chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation. This

side-chain protection is stable to the basic conditions used for Fmoc removal but is cleaved

simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Standard SPPS
Cycle
The following protocol outlines a standard manual cycle for the incorporation of Fmoc-D-
Asp(OtBu)-OH into a growing peptide chain attached to a solid support (resin).

Materials and Reagents:

Peptide synthesis vessel

Fmoc-D-Asp(OtBu)-OH
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Peptide synthesis grade resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected

peptide sequence

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Deprotection Solution: 20% (v/v) piperidine in DMF.[8]

Coupling Reagents:

Activating agent (e.g., HCTU, HATU, TBTU).

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).

Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[4]

Cold diethyl ether.

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

Step 1: Resin Preparation and Swelling

Place the peptide-resin into a suitable reaction vessel.

Add DMF to cover the resin and allow it to swell for 30-60 minutes. This ensures that reactive

sites within the resin beads are fully accessible.[8]

After swelling, drain the DMF.

Step 2: N-terminal Fmoc Deprotection

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[1]

Agitate the mixture for 3 minutes, then drain the solution.[1]
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Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to

ensure complete removal of the Fmoc group.[1][8]

Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical

wash cycle is:

5 x DMF

3 x DCM

3 x DMF[1]

Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free

primary amine.[9]

Step 3: Amino Acid Activation and Coupling

In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin

loading) and an equivalent amount of an activating agent (e.g., HATU) in DMF.[8]

Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to begin the

activation process. Allow this pre-activation to proceed for 2-5 minutes.[1][8]

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

[1]

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to

proceed to completion.[10]

Step 4: Washing

Once the coupling is complete, drain the reaction solution.

Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and

byproducts.[2][8]

Optional: Perform a Kaiser test. A negative result (e.g., colorless) indicates a successful

coupling. If the test is positive, the coupling step should be repeated.
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Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the

desired peptide sequence.

Step 6: Final Cleavage and Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a vacuum.

[8]

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin.[6]

Agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the

resin and removes the side-chain protecting groups (including the OtBu from the D-Aspartic

acid).[6]

Filter the resin and collect the filtrate containing the crude peptide.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

[8]

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under

vacuum.

The crude peptide can then be purified, typically using reverse-phase high-performance

liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow
The following diagram illustrates the logical flow of the core cyclical steps in solid-phase

peptide synthesis using Fmoc-protected amino acids like Fmoc-D-Asp(OtBu)-OH.
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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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